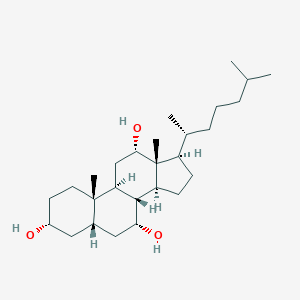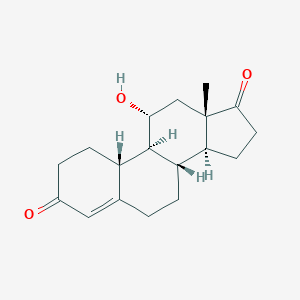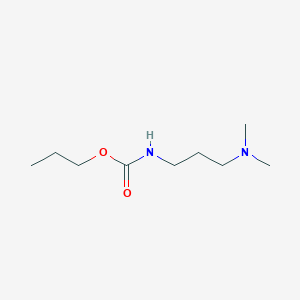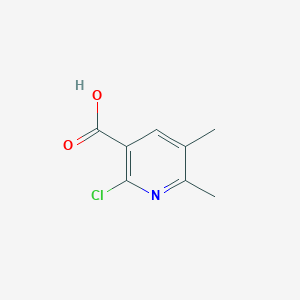
5beta-Cholestane-3alpha,7alpha,12alpha-triol
Vue d'ensemble
Description
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le trihydroxycholestane peut être synthétisé à partir du cholestérol par une série de réactions enzymatiques. Le processus implique l'hydroxylation du cholestérol à des positions spécifiques pour former le triol. Les conditions de réaction impliquent généralement l'utilisation d'enzymes spécifiques qui catalysent les réactions d'hydroxylation dans des conditions physiologiques .
Méthodes de production industrielle
La production industrielle de trihydroxycholestane n'est pas largement pratiquée en raison de sa teneur relativement faible dans les sources naturelles et de la complexité de sa synthèse. la recherche continue d'explorer des méthodes efficaces pour sa production, en se concentrant sur les ressources naturelles et les processus enzymatiques .
Analyse Des Réactions Chimiques
Types de réactions
Le trihydroxycholestane subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique la conversion des groupes hydroxyle en groupes carbonyle.
Réduction : Cette réaction implique la conversion des groupes carbonyle en groupes hydroxyle.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent les agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactifs courants comprennent les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les nucléophiles tels que les halogénures ou les amines.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du trihydroxycholestane peut conduire à la formation de cétones ou d'aldéhydes, tandis que la réduction peut régénérer les groupes hydroxyle .
Applications de la recherche scientifique
Le trihydroxycholestane a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif biochimique pour étudier le métabolisme des stéroïdes et les réactions enzymatiques.
Biologie : Il est étudié pour ses bienfaits potentiels pour la santé, notamment sa capacité à réduire l'inflammation et le stress oxydatif dans l'organisme.
Médecine : La recherche suggère qu'il pourrait jouer un rôle dans la régulation de la glycémie et l'amélioration de la sensibilité à l'insuline.
Industrie : Il est utilisé dans le développement de dosages biochimiques et comme composé de référence en chimie analytique
Mécanisme d'action
Le trihydroxycholestane exerce ses effets par l'intermédiaire de diverses cibles et voies moléculaires. Il est formé à partir du cholestérol par des réactions enzymatiques dans le foie et d'autres organes. Le composé a été étudié pour ses bienfaits potentiels pour la santé, notamment sa capacité à réduire l'inflammation et le stress oxydatif. Il pourrait également jouer un rôle dans la régulation de la glycémie et l'amélioration de la sensibilité à l'insuline .
Applications De Recherche Scientifique
Trihydroxycholestane has several scientific research applications, including:
Chemistry: It is used as a biochemical reagent for studying steroid metabolism and enzymatic reactions.
Biology: It is studied for its potential health benefits, including its ability to reduce inflammation and oxidative stress in the body.
Medicine: Research suggests that it may play a role in regulating blood sugar levels and improving insulin sensitivity.
Industry: It is used in the development of biochemical assays and as a reference compound in analytical chemistry
Mécanisme D'action
Trihydroxycholestane exerts its effects through various molecular targets and pathways. It is formed from cholesterol through enzymatic reactions in the liver and other organs. The compound has been studied for its potential health benefits, including its ability to reduce inflammation and oxidative stress. It may also play a role in regulating blood sugar levels and improving insulin sensitivity .
Comparaison Avec Des Composés Similaires
Composés similaires
- Cholestane-3β,5α,6β-triol
- 5α-cholestane-3β,5,6β-triol
Unicité
Le trihydroxycholestane est unique en raison de son motif d'hydroxylation spécifique, qui le distingue des autres cholestanes. Cette structure unique contribue à ses activités biologiques spécifiques et à ses bienfaits potentiels pour la santé .
Propriétés
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVQQZVHIVNQFH-XJZYBRFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969998 | |
| Record name | Cholestane-3,7,12-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
547-96-6 | |
| Record name | 5β-Cholestane-3α,7α,12α-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,12-Trihydroxycoprostane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholestane-3,7,12-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5beta-Cholestane-3alpha,7alpha,12alpha-triol in bile acid biosynthesis?
A: this compound is a key intermediate in the biosynthesis of cholic acid, a primary bile acid. It is formed from cholesterol through a series of enzymatic reactions in the liver. [, , ]
Q2: How is this compound metabolized in the liver?
A2: this compound can be metabolized via two pathways in the liver:
- Mitochondrial 27-hydroxylation pathway: The enzyme sterol 27-hydroxylase (CYP27A1) catalyzes the 27-hydroxylation of this compound within the mitochondria. [, , , , ]
- Microsomal 25-hydroxylation pathway: In the endoplasmic reticulum, the enzyme CYP3A4 primarily catalyzes the 25-hydroxylation of this compound. [, , ]
Q3: How does biliary obstruction affect the metabolism of this compound?
A3: Biliary obstruction leads to specific changes in the activity of enzymes involved in this compound metabolism:
- Microsomal 25- and 26-hydroxylation: These reactions are inhibited. []
- Mitochondrial 26-hydroxylation: This reaction is stimulated for substrates like cholesterol and 5-cholestene-3beta,7alpha-diol but inhibited for this compound. []
Q4: What is the significance of 26-hydroxylation in this compound metabolism?
A: 26-Hydroxylation is a crucial step in the biosynthesis of chenodeoxycholic acid, another primary bile acid. Research suggests that mitochondrial 26-hydroxylation of specific substrates, potentially favoring chenodeoxycholic acid precursors, might be more critical during biliary obstruction. []
Q5: Are there differences in how this compound and cholesterol interact with CYP27A1?
A: Yes, studies suggest distinct binding modes for these two substrates within the active site of CYP27A1. While some amino acid residues interact with both, their spatial orientation differs. This difference is vital for understanding the varied clinical presentations of cerebrotendinous xanthomatosis (CTX), a disease linked to CYP27A1 deficiency. []
Q6: What is cerebrotendinous xanthomatosis (CTX)?
A: CTX is a rare, inherited disorder characterized by mutations in the CYP27A1 gene, leading to reduced chenodeoxycholic acid production and an accumulation of cholesterol and its metabolites, including this compound, in various tissues. [, , ]
Q7: What is the impact of CYP27A1 deficiency on bile acid synthesis?
A: Individuals with CTX exhibit significantly reduced primary bile acid synthesis. This decrease is more pronounced for chenodeoxycholic acid than cholic acid. The deficiency in chenodeoxycholic acid production is attributed to reduced mitochondrial 26-hydroxylation activity. []
Q8: What are the key enzymes involved in the metabolism of this compound?
A8: The main enzymes are:
- CYP27A1 (sterol 27-hydroxylase): A mitochondrial enzyme catalyzing the 27-hydroxylation of this compound. [, , , , ]
- CYP3A4: A microsomal enzyme primarily responsible for the 25-hydroxylation of this compound. [, , ]
- This compound 24-hydroxylase: This enzyme catalyzes the 24-hydroxylation of 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol, playing a critical role in the 25-hydroxylation pathway of cholic acid biosynthesis. []
Q9: How are the activities of these enzymes affected by different physiological conditions?
A: * Cholesterol feeding: Increases the activities of enzymes involved in both the 25- and 27-hydroxylation pathways. []* Bile drainage: Specifically upregulates enzymes within the 25-hydroxylation pathway. []* Biliary obstruction: Inhibits microsomal 25- and 26-hydroxylation while stimulating mitochondrial 26-hydroxylation for some substrates but inhibiting it for this compound. []
Q10: Where does this compound metabolism occur within the liver?
A10: The two main pathways are localized in different cellular compartments:
- Mitochondria: The 27-hydroxylation pathway occurs here, catalyzed by CYP27A1. [, , , , ]
- Endoplasmic reticulum: The 25-hydroxylation pathway occurs here, primarily catalyzed by CYP3A4. [, , ]
Q11: What is the role of non-parenchymal liver cells in the metabolism of this compound?
A: While non-parenchymal cells can convert this compound to 5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol, the rate is significantly lower compared to hepatocytes. This suggests that non-parenchymal cells play a limited role in the overall metabolism of bile acid intermediates. []
Q12: What methods are used to study the metabolism and enzymatic reactions involving this compound?
A12: Several techniques are employed:
- Mass spectrometry: This method helps identify and quantify this compound and its metabolites in biological samples. [, ]
- Gas chromatography-mass spectrometry: Enables the separation and quantification of cholesterol, cholestanol, and various intermediates in bile acid biosynthesis, providing insights into metabolic changes in Cyp27(-/-) mice and CTX patients. []
- High-pressure liquid chromatography: Used to separate and analyze bile acid intermediates, aiding in the identification of products formed during the metabolism of this compound. []
- Recombinant protein expression: Allows the production and purification of enzymes like CYP27A1, enabling detailed characterization of their catalytic properties and substrate specificity. []
- Site-directed mutagenesis: This technique helps investigate the importance of specific amino acid residues in the interaction between CYP27A1 and its substrates, including this compound. []
- Spectroscopic techniques (UV-Vis, CO difference spectroscopy): Used to characterize cytochrome P450 enzymes and study their interactions with substrates and inhibitors. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)









